N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-(2-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2-(2-NITROPHENOXY)ACETAMIDE: is a complex organic compound with a unique structure that includes a thiolane ring, a thiophene moiety, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2-(2-NITROPHENOXY)ACETAMIDE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the thiophene moiety, and the attachment of the nitrophenoxy group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2-(2-NITROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The thiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the nitro group may produce an amine derivative.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2-(2-NITROPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2-(2-NITROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-BROMOPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- Dichloroanilines
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2-(2-NITROPHENOXY)ACETAMIDE is unique due to its combination of a thiolane ring, a thiophene moiety, and a nitrophenoxy group. This structural complexity provides it with distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H20N2O6S2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C18H20N2O6S2/c1-13-6-8-27-17(13)10-19(14-7-9-28(24,25)12-14)18(21)11-26-16-5-3-2-4-15(16)20(22)23/h2-6,8,14H,7,9-12H2,1H3 |
InChI Key |
XAMHCTINARWLOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.